3-(2-azidoethyl)-3-methyl-3H-diazirine
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Overview
Description
3-(2-azidoethyl)-3-methyl-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are known for their photo-reactive properties. This compound is particularly interesting due to its azido group, which can participate in various chemical reactions, making it a versatile tool in synthetic chemistry and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-azidoethyl)-3-methyl-3H-diazirine typically involves the introduction of an azido group into a diazirine framework. One common method is the reaction of 3-methyl-3H-diazirine with 2-azidoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(2-azidoethyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium azide in the presence of a base.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted diazirines depending on the nucleophile used.
Scientific Research Applications
3-(2-azidoethyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photo-reactive crosslinker in the study of molecular interactions.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-azidoethyl)-3-methyl-3H-diazirine involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, facilitating the formation of covalent linkages with target molecules. The azido group can also participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Comparison with Similar Compounds
- 3-(2-azidoethyl)-1H-indole
- 2-(2-azidoethyl)-5-nitraminotetrazole
- 5-azido-1-methyl-tetrazole
Comparison: 3-(2-azidoethyl)-3-methyl-3H-diazirine is unique due to its combination of a diazirine ring and an azido group, which provides dual reactivity. This makes it more versatile compared to similar compounds that may only possess one reactive group. For example, 3-(2-azidoethyl)-1H-indole primarily participates in azide-alkyne cycloaddition reactions, while this compound can undergo both photoactivation and click chemistry .
Properties
IUPAC Name |
3-(2-azidoethyl)-3-methyldiazirine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c1-4(7-8-4)2-3-6-9-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFDLZMBYIQJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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